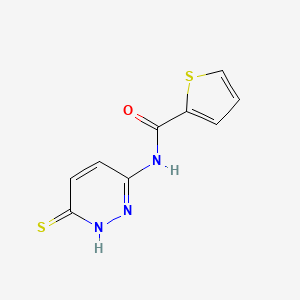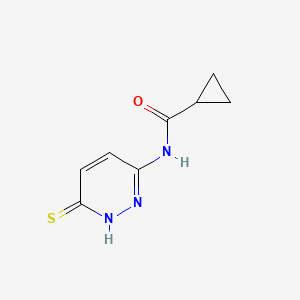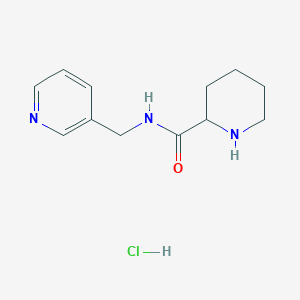
N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” are not explicitly provided in the sources I found .Applications De Recherche Scientifique
Synthesis and Evaluation in Pharmaceuticals
N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride and its derivatives have been extensively studied in the synthesis of pharmaceutical compounds. For instance, Norman et al. (1996) investigated heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride as potential antipsychotic agents. These compounds showed promising in vivo activities comparable to reference compounds and exhibited reduced side effects in behavioral models (Norman, Navas, Thompson, & Rigdon, 1996).
Catalytic Processes and Synthesis Optimization
The compound has also been a focus in developing efficient synthetic processes. Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlighting its potential in the treatment of central nervous system disorders. Their optimized process provides high yield and purity, demonstrating the compound's importance in medical research (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Antimicrobial and Antifungal Activities
Zhuravel et al. (2005) synthesized novel carboxamides by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides. These compounds demonstrated significant antibacterial and antifungal activities, comparable or superior to standard drugs, showcasing the compound's potential in antimicrobial research (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Metabolism in Clinical Trials
Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Their research identified metabolites and pathways in humans, indicating the compound's importance in pharmacokinetic studies (Gong, Chen, Deng, & Zhong, 2010).
Molecular Interaction Studies
Research by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a CB1 cannabinoid receptor antagonist, provided insights into the molecular interaction and binding mechanisms of similar compounds. This study contributes to understanding receptor-ligand interactions in pharmaceutical development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anti-Acetylcholinesterase Activity
Piperidine derivatives, such as those explored by Sugimoto et al. (1990), have been evaluated for their anti-acetylcholinesterase activities. These studies contribute to the development of treatments for conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Catalytic Hydrogenation Research
Research on catalytic hydrogenation of pyridinecarboxamides, such as Cheng et al.'s (2009) work, showcases the compound's relevance in chemical synthesis and catalysis (Cheng, Xu, Zhu, Xing, Wang, & Hu, 2009).
Antibacterial and Anticancer Evaluation
Bondock and Gieman (2015) investigated novel 2-chloro-3-hetarylquinolines, showcasing the compound's use in developing new antibacterial and anticancer agents (Bondock & Gieman, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-5-1-2-7-14-11)15-9-10-4-3-6-13-8-10;/h3-4,6,8,11,14H,1-2,5,7,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGZAJFDJUANIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride | |
CAS RN |
1236255-22-3 | |
| Record name | 2-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236255-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
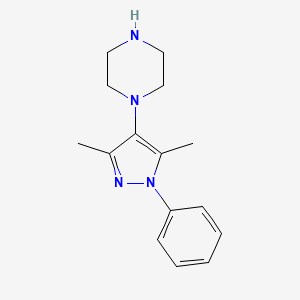
![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)
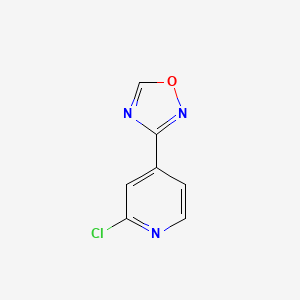
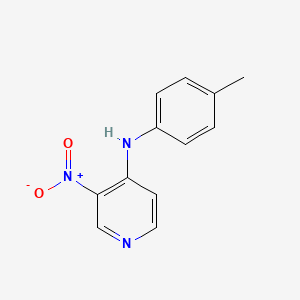
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)
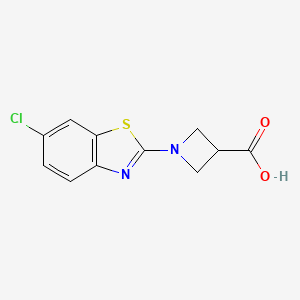
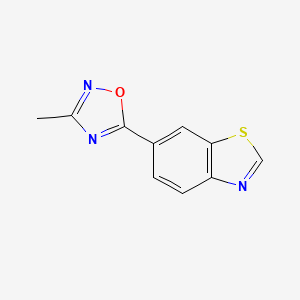
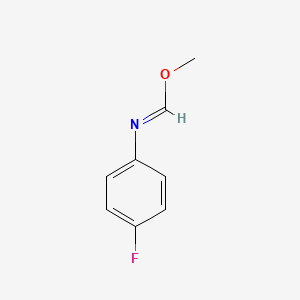
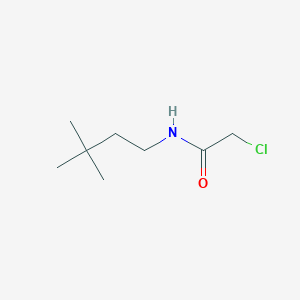
![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)
![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)
